

# Ibrexafungerp activity against echinocandin-resistant *Candida* isolates

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Ibrexafungerp

CAS No.: 1207753-03-4

Cat. No.: S535634

[Get Quote](#)

## Activity Against Echinocandin-Resistant *Candida*: Quantitative Data

The table below summarizes key *in vitro* susceptibility data for **ibrexafungerp** compared to the echinocandin anidulafungin against resistant *Candida* isolates. The data, primarily from a 2024 study, is presented as MIC<sub>50/90</sub> values (the minimum inhibitory concentration required to inhibit the growth of 50% or 90% of the isolates, in mg/L) [1].

| Organism and FKS Mutation Location | Example Mutations | Ibrexafungerp MIC <sub>50/90</sub> (mg/L) | Anidulafungin MIC <sub>50/90</sub> (mg/L) |
|------------------------------------|-------------------|-------------------------------------------|-------------------------------------------|
| <b>C. glabrata</b> (HS-start)      | F659V/DEL, F659S  | >4 / >4                                   | 1 / 4                                     |
| <b>C. glabrata</b> (HS-center)     | S663P/F           | 2 / 4                                     | 2 / 4                                     |
| <b>C. albicans</b> (HS-start)      | F641S             | 2 / 4                                     | 0.25 / 1                                  |
| <b>C. albicans</b> (HS-center)     | S645P/F           | 0.25 / 1                                  | 0.5 / 1                                   |

Key insights from the data include:

- **Mutation Location is Crucial:** **Ibrexafungerp**'s activity varies dramatically based on the location of the FKS mutation. Mutations at the **hotspot (HS)-start** (e.g., F659 in *C. glabrata*, F641 in *C. albicans*) are associated with markedly higher MIC values, indicating reduced susceptibility. In contrast, activity is better preserved against mutations in the **HS-center** (e.g., S663 in *C. glabrata*, S645 in *C. albicans*) [1].
- **Species-Specific Differences:** The effect appears more pronounced in *C. glabrata*. For instance, all *C. glabrata* isolates with HS-start mutations in the study showed MIC values above the wild-type upper limit for **ibrexafungerp** [1].
- **Broader Spectrum Against Resistance:** **Ibrexafungerp** maintains *in vitro* activity against a range of multidrug-resistant pathogens, including azole- and echinocandin-resistant strains, making it a valuable broad-spectrum option [2] [3].

## Experimental Protocols for Key Studies

Understanding the methodology behind this data is critical for its evaluation.

- **Source of Isolates:** The 2024 study analyzed a collection of 192 phenotypically and genotypically confirmed echinocandin-resistant *Candida* isolates gathered over nine years by the German National Reference Center for Invasive Fungal Infections [1].
- **Strain Characterization:**
  - **Species Identification:** Confirmed via ITS-sequencing [1].
  - **Genotypic Resistance Testing:** The hotspot regions of the FKS genes were sequenced to identify the specific resistance-mediating mutations (e.g., F641S, S645P in *C. albicans*; F659V, S663P in *C. glabrata*) [1].
- **Susceptibility Testing:**
  - **Protocol:** Antifungal susceptibility testing for **ibrexafungerp** and anidulafungin was performed using the standardized **EUCAST broth microdilution method** [1].
  - **Measurement:** The Minimum Inhibitory Concentration (MIC) was determined for each isolate against both drugs [1].
- **Data Analysis:** MIC50 and MIC90 values were calculated. Furthermore, the percentage of isolates classified as "wild-type" (i.e., without acquired resistance mechanisms) for **ibrexafungerp** was determined by applying established wild-type upper limits (WTULs) [1].

## Mechanism of Action and Resistance

The following diagram illustrates **ibrexafungerp**'s mechanism and the basis for echinocandin cross-resistance and differences.



[Click to download full resolution via product page](#)

- **Novel Binding Site: Ibrexafungerp** is a triterpenoid antifungal that, like echinocandins, inhibits the synthesis of  $\beta$ -(1,3)-D-glucan, a critical component of the fungal cell wall. However, it achieves this by **binding to a different site on the enzyme complex**—the Rho1p regulatory subunit—whereas echinocandins bind to the Fks1p catalytic subunit [4] [2].
- **Basis for Cross-Resistance:** This distinct binding site is the reason why cross-resistance with echinocandins is not absolute. Mutations in the FKS genes primarily affect the echinocandin binding site on Fks1p. While some of these mutations can also reduce **ibrexafungerp**'s susceptibility (e.g., F659 deletion in *C. glabrata*), the effect is often less pronounced or varies by mutation, allowing **ibrexafungerp** to remain active against many echinocandin-resistant strains [1] [2].

## Interpretation Guide for Professionals

- **Correlate MIC with Mutation Data:** When reviewing susceptibility reports for **ibrexafungerp**, correlate the MIC value with the specific *Candida* species and FKS mutation data, if available. Be aware that HS-start mutations may lead to reduced success.
- **Consider the Clinical Context:** The promising *in vitro* data has positioned **ibrexafungerp** as a potential option for resistant infections. The 2025 global *Candida* guidelines are noted to incorporate novel oral agents like **ibrexafungerp** for resistant infections, reflecting its evolving role in clinical practice [5].

- **Acknowledge Formulation Differences:** **Ibrexafungerp** offers the significant advantage of a well-tolerated **oral formulation**, unlike intravenous echinocandins. This makes it a strong candidate for step-down therapy or treating resistant infections in outpatient settings [4] [2] [3].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. In vitro activity of ibrexafungerp against clinically relevant echinocandin-resistant Candida strains - PubMed [pubmed.ncbi.nlm.nih.gov]
2. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan ... [pmc.ncbi.nlm.nih.gov]
3. Press Releases [ir.scynexis.com]
4. Ibrexafungerp: Mechanism of Action, Clinical, and ... [pmc.ncbi.nlm.nih.gov]
5. From 2012 ESCMID to global 2025 ECMM/ISHAM/ASM ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Ibrexafungerp activity against echinocandin-resistant Candida isolates]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b535634#ibrexafungerp-activity-against-echinocandin-resistant-candida-isolates>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)